molecular formula C22H17N3O B14217707 N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine CAS No. 824935-66-2

N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine

Cat. No.: B14217707
CAS No.: 824935-66-2
M. Wt: 339.4 g/mol
InChI Key: CAUOQMWTNLBZLY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features an indole and quinoline moiety, which are known for their significant biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 4-methoxyaniline and indole derivatives can be subjected to cyclization reactions in the presence of catalysts like palladium or copper. The reaction conditions often involve refluxing in solvents like ethanol or tetrahydrofuran, with reaction times varying from a few hours to overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The pathways involved often include signal transduction mechanisms that regulate cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine is unique due to its combined indole and quinoline structure, which imparts a distinct set of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

CAS No.

824935-66-2

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine

InChI

InChI=1S/C22H17N3O/c1-26-15-12-10-14(11-13-15)23-21-17-7-3-5-9-19(17)25-22-20(21)16-6-2-4-8-18(16)24-22/h2-13H,1H3,(H2,23,24,25)

InChI Key

CAUOQMWTNLBZLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C4=CC=CC=C4NC3=NC5=CC=CC=C52

Origin of Product

United States

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